4-Chlorobenzalhydantoin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

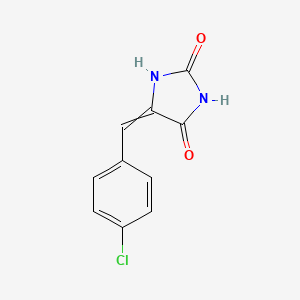

4-Chlorobenzalhydantoin is an organic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . It is a derivative of hydantoin, featuring a chlorinated benzylidene group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chlorobenzalhydantoin can be synthesized through multiple routes. One common method involves the reaction of 4-chlorobenzaldehyde with hydantoin in the presence of a base . The reaction typically proceeds under reflux conditions in ethanol, using tin (II) chloride dihydrate as a catalyst . The yield of this reaction is reported to be around 92% .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chlorobenzalhydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorobenzylamine.

Substitution: Formation of various substituted benzylidene derivatives.

Applications De Recherche Scientifique

4-Chlorobenzalhydantoin has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Chlorobenzalhydantoin involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorobenzaldehyde: A precursor in the synthesis of 4-Chlorobenzalhydantoin.

Hydantoin: The parent compound from which this compound is derived.

5-Benzylidenehydantoin: Another derivative of hydantoin with similar structural features.

Uniqueness

This compound is unique due to the presence of the chlorinated benzylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-Chlorobenzalhydantoin (4-CBH) is a derivative of hydantoin, a class of compounds known for their diverse biological activities. This article explores the biological activity of 4-CBH, focusing on its antitumor, antiandrogenic, and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to the hydantoin moiety. Its chemical structure can be represented as follows:

Antitumor Activity

Recent studies have demonstrated that hydantoin derivatives, including 4-CBH, exhibit significant antitumor activity. In vitro assays using human breast cancer cell lines (e.g., MDA-MB-231) showed that 4-CBH reduces cell proliferation and induces apoptosis in a dose-dependent manner.

Key Findings:

- Cell Viability: Treatment with 4-CBH resulted in a significant decrease in cell survival rates.

- Apoptosis Induction: Increased levels of nitrites were observed, indicating elevated nitric oxide production associated with apoptosis.

- Migration Inhibition: The compound inhibited the migration capacity of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) gene expressions .

Antiandrogenic Activity

4-CBH has been evaluated for its antiandrogenic properties. In vitro studies assessed the inhibition of dihydrotestosterone (DHT)-induced androgen receptor activation using LAPC4 cell lines.

Results:

- Inhibition Potency: The presence of the chlorobenzyl group enhances the antiandrogenic activity compared to other derivatives.

- Mechanism: The hydantoin core is crucial for maintaining high antiandrogenic activity, suggesting that modifications at specific positions can significantly alter efficacy .

Antimicrobial Activity

Hydantoins, including 4-CBH, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit various bacterial strains.

Study Highlights:

- Bacterial Strains Tested: Escherichia coli, Staphylococcus aureus, and others were used to evaluate antimicrobial efficacy.

- Minimum Inhibitory Concentration (MIC): The MIC values for 4-CBH were found to be significantly lower than those for many standard antibiotics, indicating strong bactericidal effects .

The biological activities of 4-CBH can be attributed to several mechanisms:

- Nitric Oxide Production: Enhanced nitric oxide levels contribute to apoptosis in tumor cells.

- Gene Expression Modulation: Inhibition of genes involved in cell migration and invasion plays a critical role in its antitumor effects.

- Androgen Receptor Interaction: The compound's structure allows it to effectively compete with DHT for binding to androgen receptors.

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSHAXRMBPQCIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.